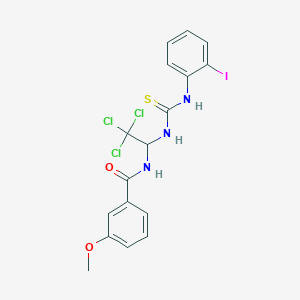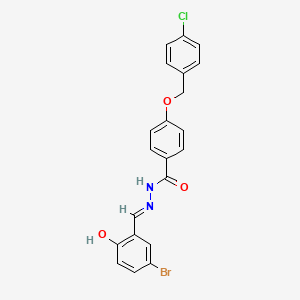
1,1-Dimethyl-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimetil-3-(4-nitrofenil)urea es un compuesto orgánico con la fórmula molecular C10H13N3O3. Es un derivado de la urea, donde uno de los átomos de nitrógeno se sustituye con un grupo 4-nitrofenil y el otro átomo de nitrógeno se sustituye con dos grupos metilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,1-Dimetil-3-(4-nitrofenil)urea se puede sintetizar a través de la adición nucleofílica de aminas a isocianatos. Un método común implica la reacción de 4-nitroanilina con cloruro de dimetilcarbamilo en presencia de una base como trietilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico como diclorometano a temperatura ambiente. El producto se purifica mediante recristalización o cromatografía en columna.
Métodos de Producción Industrial
La producción industrial de 1,1-Dimetil-3-(4-nitrofenil)urea puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia y la rentabilidad, utilizando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las consideraciones ambientales y de seguridad también son importantes, con medidas para minimizar los residuos y la exposición a productos químicos peligrosos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,1-Dimetil-3-(4-nitrofenil)urea experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como gas hidrógeno con un catalizador de paladio o polvo de hierro en condiciones ácidas.
Sustitución: El grupo nitro se puede sustituir por otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Hidrólisis: La parte de urea se puede hidrolizar en condiciones ácidas o básicas para producir la amina correspondiente y dióxido de carbono.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con paladio sobre carbono, polvo de hierro con ácido clorhídrico.
Sustitución: Metóxido de sodio en metanol, hidróxido de potasio en etanol.
Hidrólisis: Ácido clorhídrico, hidróxido de sodio.
Productos Principales
Reducción: 1,1-Dimetil-3-(4-aminofenil)urea.
Sustitución: Varias fenilureas sustituidas dependiendo del nucleófilo utilizado.
Hidrólisis: Dimetilamina y 4-nitroanilina.
Aplicaciones Científicas De Investigación
1,1-Dimetil-3-(4-nitrofenil)urea tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. También puede servir como reactivo en diversas transformaciones orgánicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1,1-Dimetil-3-(4-nitrofenil)urea depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Por ejemplo, si exhibe actividad antimicrobiana, podría inhibir las enzimas bacterianas esenciales para la síntesis de la pared celular o la replicación del ADN. Los objetivos moleculares y las vías exactas implicados requerirían una mayor investigación a través de estudios experimentales.
Comparación Con Compuestos Similares
1,1-Dimetil-3-(4-nitrofenil)urea se puede comparar con otros compuestos similares, como:
1,1-Dimetil-3-(3-nitrofenil)urea: Estructura similar pero con el grupo nitro en la posición meta, lo que puede resultar en diferente reactividad y actividad biológica.
1,1-Dimetil-3-(2-metil-4-nitrofenil)urea: Contiene un grupo metilo adicional en el anillo fenilo, lo que puede afectar sus propiedades químicas y biológicas.
1,1-Dietil-3-(4-nitrofenil)urea: Sustitución de grupos metilo por grupos etilo, lo que puede influir en su solubilidad y reactividad.
La singularidad de 1,1-Dimetil-3-(4-nitrofenil)urea radica en su patrón de sustitución específico, que puede conducir a propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
7159-97-9 |
|---|---|
Fórmula molecular |
C9H11N3O3 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
Clave InChI |
UPFXGZRGZGFYDC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)

![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

